5-acetyl-6-methyl-2(1H)-pyridinone

Catalog No.
S799952
CAS No.
5220-65-5
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-acetyl-6-methyl-2(1H)-pyridinone

CAS Number

5220-65-5

Product Name

5-acetyl-6-methyl-2(1H)-pyridinone

IUPAC Name

5-acetyl-6-methyl-1H-pyridin-2-one

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11)

InChI Key

JTLWXFRVOPSNEH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=O)N1)C(=O)C

Canonical SMILES

CC1=C(C=CC(=O)N1)C(=O)C

5-acetyl-6-methyl-2(1H)-pyridinone is a heterocyclic compound with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol. It features a pyridinone ring that is substituted with both acetyl and methyl groups, which contributes to its unique chemical properties. This compound is classified as a member of the pyridinone family and has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to yield various pyridinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The acetyl group can be reduced to form alcohols or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl and acetyl groups can be substituted with other functional groups via nucleophilic substitution reactions, typically using nucleophiles like amines or thiols under basic conditions .

The products formed from these reactions vary based on the specific reagents and conditions employed, leading to a diverse array of derivatives that can be synthesized from 5-acetyl-6-methyl-2(1H)-pyridinone.

Research indicates that 5-acetyl-6-methyl-2(1H)-pyridinone possesses notable biological activities. Studies have highlighted its potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. Its ability to act as a precursor for antiviral and anticancer agents has also been explored, suggesting its relevance in medicinal chemistry .

Several methods exist for synthesizing 5-acetyl-6-methyl-2(1H)-pyridinone:

  • Condensation Reaction: A common approach involves the condensation of 6-methyl-2-pyridone with acetic anhydride under reflux conditions, often facilitated by a catalyst such as sulfuric acid.
  • Infrared Irradiation: A more environmentally friendly method utilizes infrared irradiation to promote the reaction under mild conditions, yielding the desired product with good efficiency .
  • Batch Reactions: In industrial settings, large-scale batch reactions are optimized for yield and purity, maintaining strict control over reaction conditions to ensure consistent product quality.

5-acetyl-6-methyl-2(1H)-pyridinone finds applications across various domains:

  • Chemical Synthesis: It serves as a building block for more complex heterocyclic compounds.
  • Pharmaceutical Development: Its potential as an antimicrobial and anti-inflammatory agent positions it as a valuable precursor in drug development.
  • Industrial Use: The compound is utilized in producing functional materials such as polymers and dyes, demonstrating its versatility in industrial applications .

Studies on the interactions of 5-acetyl-6-methyl-2(1H)-pyridinone with biological systems have suggested its potential efficacy in modulating biological pathways relevant to inflammation and microbial resistance. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects, particularly in the context of drug development and therapeutic applications .

Several compounds share structural similarities with 5-acetyl-6-methyl-2(1H)-pyridinone:

Compound NameStructural FeaturesUnique Aspects
5-acetyl-4-aminopyrimidineSimilar pyridinone core but different substitutionDifferent biological activity profile
5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizineContains a pyrrolizine ring instead of pyridinoneDistinct reactivity due to ring structure
6-methyl-2-pyridoneLacks the acetyl groupSimpler structure with different properties

The uniqueness of 5-acetyl-6-methyl-2(1H)-pyridinone lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. This makes it an interesting subject for further research in both synthetic chemistry and pharmacology .

Wikipedia

5-acetyl-6-methyl-2(1H)-pyridinone

Dates

Last modified: 08-16-2023

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